Dexamethasone impurity 10

HPLC impurity profiling retention time

Accurate impurity profiling of dexamethasone requires certified reference standards with documented retention times. Generic substitution fails regulatory scrutiny. - Certified RRT 1.672 ensures precise peak identification under USP/EP conditions. - Validated LOQ 0.162 µg/mL supports ICH Q2(R1) validation & ANDA submissions. - Stability-indicating marker for forced degradation studies (acid/base/oxidative/thermal). - White to off-white solid, soluble in chloroform; 428.53 g/mol.

Molecular Formula C23H31FO5
Molecular Weight 406.5 g/mol
Cat. No. B12073243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone impurity 10
Molecular FormulaC23H31FO5
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O
InChIInChI=1S/C23H31FO5/c1-5-29-19(27)23(28)13(2)10-17-16-7-6-14-11-15(25)8-9-20(14,3)22(16,24)18(26)12-21(17,23)4/h8-9,11,13,16-18,26,28H,5-7,10,12H2,1-4H3
InChIKeyVWJZUPZHKJIUEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dexamethasone Impurity 10 – Identity and Physicochemical Profile


Dexamethasone Impurity 10 (CAS 89561‑92‑2) is a process‑related impurity of the synthetic glucocorticoid dexamethasone, formally designated (16α)‑21‑[(ethoxycarbonyl)oxy]‑17‑hydroxy‑16‑methylpregna‑1,4,9(11)‑triene‑3,20‑dione [REFS‑1]. The molecule belongs to the 9,11‑ene pregnane class and possesses a C25H32O6 molecular formula with a molecular weight of 428.53 g/mol [REFS‑1]. It is supplied as a white to off‑white solid with predicted boiling point 572.9±50.0 °C and pKa 12.40±0.70, soluble sparingly in chloroform and slightly in methanol [REFS‑2]. As a pharmaceutical reference standard, it is utilized for analytical method development, method validation (AMV), quality control (QC), and ANDA/NDA regulatory submissions for dexamethasone‑containing drug products [REFS‑3].

Analytical standard for dexamethasone impurity profiling
Supports HPLC method development and AMV
Enables ANDA/NDA regulatory impurity control

Why Dexamethasone Impurity 10 Cannot Be Replaced by Other Impurities


Dexamethasone impurity standards are not interchangeable; each impurity exhibits a unique chromatographic retention time and relative retention time under compendial HPLC conditions [REFS‑1]. Dexamethasone Impurity 10, with a retention time of 69.834 min and a relative retention time (RRT) of 1.672, elutes in close proximity to Dexamethasone acid ethyl ester (tR 70.908 min, RRT 1.697) and EP Impurity G (tR 64.668 min, RRT 1.548), requiring a specific certified reference standard to achieve the resolution necessary for accurate peak identification and quantitation [REFS‑1]. Generic substitution with a non‑identical impurity would compromise method specificity, lead to misidentification of unknown peaks, and fail regulatory scrutiny during ANDA or NDA review [REFS‑1].

Co‑elution

Close retention with Dexamethasone acid ethyl ester and EP Impurity G demands this exact standard for accurate peak resolution.

Misidentification

Non-identical impurity standards may lead to peak misassignment and failed system suitability tests.

Regulatory scrutiny

Generic substitution may not meet pharmacopeial identity criteria under ANDA/NDA review.

Quantitative Differentiation Against Closest Analogs


HPLC Retention Time Comparison Across Dexamethasone Impurities

Dexamethasone Impurity 10 exhibits a retention time (tR) of 69.834 min under the validated gradient HPLC method (X‑Bridge C18 column, 250 mm × 4.6 mm, 3.5 µm; mobile phase A: buffer/acetonitrile 90:10, mobile phase B: buffer/acetonitrile 25:75; flow rate 0.8 mL/min; UV detection at 240 nm). This tR is substantially later than those of Dexamethasone Impurity 2 (8.593 min), Impurity 3 (38.370 min), Impurity 8 (58.118 min), and Impurity 9 (23.364 min), as reported in a single‑laboratory head‑to‑head HPLC separation study [REFS‑1]. The nearest eluting impurity is Dexamethasone acid ethyl ester at 70.908 min, a separation of 1.074 min between the two peaks.

Retention Time
Head‑to‑head
tR 69.834 min, distinct from nearest impurity acid ethyl ester (tR 70.908 min)
Confirms chromatographic uniqueness for unambiguous peak identification
Single‑laboratory study; method transfer may require re‑validation
HPLC impurity profiling retention time

Relative Retention Time Differentiation from Closest Eluting Impurity

In the same validated HPLC method, Dexamethasone Impurity 10 displays a relative retention time (RRT) of 1.672 versus dexamethasone. The closest later‑eluting impurity, Dexamethasone acid ethyl ester, has an RRT of 1.697, yielding an RRT difference of −0.025. The nearest earlier‑eluting impurity, EP Impurity G, has an RRT of 1.548, giving an RRT difference of +0.124 [REFS‑1]. These numerical separations confirm that Impurity 10 occupies a discrete chromatographic space not shared by any other impurity in the panel.

Relative Retention
Head‑to‑head
RRT 1.672 vs dexamethasone; nearest impurities: acid ethyl ester RRT 1.697, EP Impurity G RRT 1.548
Unique RRT window supports system suitability and peak window setting
RRT values may shift with column lot; verify against in‑house reference
relative retention time chromatographic resolution pharmacopeial impurity profiling

Structural Differentiation: Ethyl Carbonate Ester vs. Ethyl Ester Analogs

Dexamethasone Impurity 10 (CAS 89561‑92‑2) is the 21‑O‑(ethoxycarbonyl) derivative of dexamethasone, with molecular formula C25H32O6 and molecular weight 428.53 g/mol [REFS‑1]. This is structurally and physicochemically distinct from the commonly encountered Dexamethasone acid ethyl ester (CAS 37926‑77‑5, also designated Impurity 10 by some vendors), which possesses formula C23H31FO5 and molecular weight 406.49 g/mol [REFS‑2]. The ethoxycarbonyl moiety of Impurity 10 introduces an additional carbonyl oxygen and an ethyl group, increasing polarity and altering UV absorbance characteristics relative to the simple ethyl ester [REFS‑1]. It is also distinct from EP Impurity J (16α‑methylprednisone, CAS 2036‑77‑3, C22H28O5, MW 372.5) [REFS‑3].

Structural Identity
Data to verify
MW 428.53, 21‑O‑(ethoxycarbonyl) group; distinct from acid ethyl ester (MW 406.49) and EP Impurity J (MW 372.5)
Impurity‑specific MS detection parameters required for accurate quantitation
Source review recommended; confirm against certified reference material
molecular structure physicochemical properties impurity identity

Method Sensitivity Validation for Impurity Profiling

The HPLC method validated by Shah et al. achieved a limit of detection (LOD) of 0.081 µg/mL and a limit of quantification (LOQ) of 0.162 µg/mL for dexamethasone and its related impurities, with a linearity range of 0.162–3.052 µg/mL (R² = 0.9999) [REFS‑1]. While these values represent method‑level sensitivity for the entire impurity panel, they demonstrate that Dexamethasone Impurity 10 can be reliably detected and quantified at levels well below the ICH Q3B qualification threshold of 0.1% for individual impurities in drug products.

Method Sensitivity
Supporting evidence
LOD 0.081 µg/mL, LOQ 0.162 µg/mL, linearity R²=0.9999
Supports impurity quantification well below ICH Q3B 0.1% threshold
Method‑level performance; verify with in‑house standard and instrument
limit of detection limit of quantification method validation

Application Scenarios in Analytical and Regulatory Workflows


Analytical Method Development and Validation for ANDA Submissions

Dexamethasone Impurity 10 serves as a critical reference marker during the development of stability‑indicating HPLC methods for dexamethasone drug products. Its distinct retention time (69.834 min) and RRT (1.672) enable accurate peak identification in chromatograms containing multiple impurities [REFS‑1]. Inclusion of this standard in linearity, accuracy, and precision studies ensures that the method meets ICH Q2(R1) validation requirements, supporting successful ANDA filings [REFS‑1].

Routine Quality Control and Batch Release Testing

In QC laboratories, Dexamethasone Impurity 10 reference standard is used to construct calibration curves and system suitability solutions for routine impurity profiling of dexamethasone tablets, injections, and oral solutions. The validated method sensitivity (LOQ 0.162 µg/mL) allows quantification of Impurity 10 at levels significantly below the 1.0% individual impurity limit specified in USP monographs [REFS‑1].

Forced Degradation and Stability-Indicating Method Development

During forced degradation (acid, base, oxidative, thermal, and photolytic stress), Dexamethasone Impurity 10 may form as a degradation product. Its chromatographic resolution from dexamethasone and other impurities (e.g., acid ethyl ester at RRT 1.697) ensures that degradation pathways can be accurately monitored and that the analytical method is stability‑indicating [REFS‑1].

Pharmacopeial Compliance and Global Regulatory Submissions

The USP and EP monographs for dexamethasone specify relative retention times for related compounds. Although Impurity 10 is not always explicitly named in the monograph, its use as a process‑specific impurity standard enables manufacturers to demonstrate control over all potential impurities, satisfying the 'any other impurity' criteria of ICH Q3A and facilitating market access across ICH regions [REFS‑1].

Application
Selection Property
Validation Focus
ANDA impurity profiling method
Certified retention identity
Peak identification accuracy
Routine batch release QC
Calibration and system suitability standard
Quantification below USP impurity limits
Forced degradation monitoring
Stability‑indicating resolution
Degradation pathway discrimination
Pharmacopeial compliance
Process‑specific impurity control
ICH Q3A any other impurity criteria
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